Cas no 2578-81-6 (H-Phe-Phe-Phe-OH)

H-Phe-Phe-Phe-OH Chemical and Physical Properties
Names and Identifiers
-
- L-Phenylalanine,L-phenylalanyl-L-phenylalanyl-
- H-Phe-Phe-Phe-OH
- Phe-Phe-Phe
- L-phenylalanyl-L-phenylalanyl-L-phenylalanine
- L-Phe-L-Phe-L-Phe
- L-Phe-L-Phe-L-Phe-OH
- Tri(phenylalanine)
- Tri-L-phenylalanine
- SCHEMBL8082492
- L-Phenylalanine, N-(N-L-phenylalanyl-L-phenylalanyl)-
- N-{2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-3-phenylpropylidene}phenylalanine
- MFCD00037261
- CHEMBL420482
- (2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid
- (S)-2-((S)-2-((S)-2-Amino-3-phenylPropanamido)-3-phenylPropanamido)-3-phenylPropanoic acid
- CHEBI:161777
- DTXSID10948646
- 2578-81-6
- phenylalanylphenylalanylphenylalanine
- Phenylalanyl-phenylalanyl-phenylalanine
-
- MDL: MFCD00037261
- Inchi: InChI=1S/C27H29N3O4/c28-22(16-19-10-4-1-5-11-19)25(31)29-23(17-20-12-6-2-7-13-20)26(32)30-24(27(33)34)18-21-14-8-3-9-15-21/h1-15,22-24H,16-18,28H2,(H,29,31)(H,30,32)(H,33,34)
- InChI Key: CBENHWCORLVGEQ-UHFFFAOYSA-N
- SMILES: O=C(O)C(CC1=CC=CC=C1)NC(C(CC2=CC=CC=C2)NC(C(N)CC3=CC=CC=C3)=O)=O
Computed Properties
- Exact Mass: 459.21597
- Monoisotopic Mass: 459.21580641g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 4
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 34
- Rotatable Bond Count: 13
- Complexity: 652
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0
- Topological Polar Surface Area: 122Ų
Experimental Properties
- Density: 1.240±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.039 g/l) (25 º C),
- PSA: 121.52
H-Phe-Phe-Phe-OH Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB477522-250 mg |
H-Phe-Phe-Phe-OH, 98%; . |
2578-81-6 | 98% | 250mg |
€257.50 | 2023-06-15 | |
abcr | AB477522-1g |
H-Phe-Phe-Phe-OH, 98%; . |
2578-81-6 | 98% | 1g |
€717.70 | 2025-02-14 | |
Ambeed | A843305-1g |
H-Phe-PHE-Phe-OH |
2578-81-6 | 97% | 1g |
$441.0 | 2024-07-28 | |
TRC | H296945-1mg |
H-Phe-Phe-Phe-OH |
2578-81-6 | 1mg |
$190.00 | 2023-05-18 | ||
abcr | AB477522-1 g |
H-Phe-Phe-Phe-OH, 98%; . |
2578-81-6 | 98% | 1g |
€674.00 | 2023-06-15 | |
TRC | H296945-10mg |
H-Phe-Phe-Phe-OH |
2578-81-6 | 10mg |
$1499.00 | 2023-05-18 | ||
abcr | AB477522-250mg |
H-Phe-Phe-Phe-OH, 98%; . |
2578-81-6 | 98% | 250mg |
€272.00 | 2025-02-14 |
Additional information on H-Phe-Phe-Phe-OH
Comprehensive Analysis of H-Phe-Phe-Phe-OH (CAS No. 2578-81-6): Properties, Applications, and Research Insights
The tripeptide H-Phe-Phe-Phe-OH (CAS No. 2578-81-6), also known as Phenylalanine-Phenylalanine-Phenylalanine, is a synthetic peptide composed of three consecutive phenylalanine residues. This compound has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and potential applications. With the growing interest in peptide-based therapeutics and biomaterials, H-Phe-Phe-Phe-OH serves as a valuable model for studying molecular self-assembly and peptide-protein interactions.
One of the most intriguing aspects of H-Phe-Phe-Phe-OH is its role in nanotechnology and drug delivery systems. Researchers have explored its ability to form amyloid-like fibrils, which mimic natural protein aggregates. This property makes it a candidate for designing bioinspired materials, a topic frequently searched in academic and industrial circles. Additionally, its hydrophobic nature and aromatic stacking interactions are key factors driving its utility in peptide engineering.
From a biochemical perspective, H-Phe-Phe-Phe-OH is often used to investigate enzyme-substrate specificity, particularly in studies involving proteases like chymotrypsin. Its simple yet repetitive structure allows scientists to dissect fundamental principles of peptide cleavage and kinetics. These studies are highly relevant to the development of targeted therapies, a hot topic in modern precision medicine.
The compound’s solubility and stability under varying pH conditions are also critical for its applications. Recent searches highlight user interest in peptide solubility optimization, especially for high-throughput screening assays. H-Phe-Phe-Phe-OH serves as a benchmark in such studies due to its predictable behavior in aqueous and organic solvents. Furthermore, its mass spectrometry profile is well-documented, aiding in peptide characterization workflows.
In the context of neuroscience, H-Phe-Phe-Phe-OH has been employed to study peptide aggregation phenomena, which are linked to neurodegenerative diseases. This aligns with trending searches around Alzheimer’s disease biomarkers and amyloid inhibitors. While the peptide itself is not therapeutic, its structural insights contribute to the broader understanding of pathological fibril formation.
The synthesis of H-Phe-Phe-Phe-OH typically involves solid-phase peptide synthesis (SPPS), a technique widely discussed in peptide chemistry forums. Users often search for SPPS optimization tips or peptide purification methods, making this compound a practical example for such discussions. Its straightforward sequence also makes it a preferred choice for teaching laboratories and method development.
Beyond research, H-Phe-Phe-Phe-OH finds niche applications in cosmetic formulations, where peptides are increasingly used for skin barrier enhancement. Searches for anti-aging peptides and collagen boosters reflect the cosmetic industry’s interest in similar compounds. Although H-Phe-Phe-Phe-OH is not a mainstream ingredient, its structural analogs are under evaluation for dermal hydration effects.
In summary, H-Phe-Phe-Phe-OH (CAS No. 2578-81-6) exemplifies the versatility of short peptides in bridging basic science and applied research. Its relevance to nanomaterials, drug discovery, and biomolecular studies ensures its continued prominence in scientific literature. For researchers and industry professionals, this tripeptide remains a cornerstone for exploring peptide design principles and functional biomaterials.
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